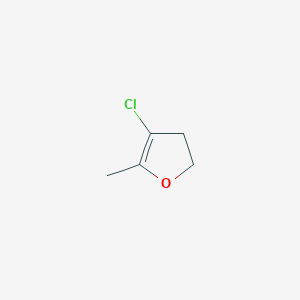
4-Chloro-5-methyl-2,3-dihydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-methyl-2,3-dihydrofuran is an organic compound belonging to the class of dihydrofurans It is characterized by a furan ring with a chlorine atom at the 4-position and a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methyl-2,3-dihydrofuran can be achieved through several methods. One common approach involves the condensation of acetylacetone with ethyl bromopyruvate, leading to the formation of ethyl 4-acetyl-3-hydroxy-5-methyl-2,3-dihydrofuran-3-carboxylate. This intermediate is then transformed into ethyl 4-acetyl-5-methylfuran-3-carboxylate in the presence of p-toluenesulfonic acid . Another method involves the conversion of 1,4-butanediol on cobalt catalysts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of cobalt-containing catalysts and dehydration processes are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-methyl-2,3-dihydrofuran undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding furan derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-3-carboxylates, while substitution reactions can produce various substituted dihydrofurans .
Scientific Research Applications
4-Chloro-5-methyl-2,3-dihydrofuran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Chloro-5-methyl-2,3-dihydrofuran exerts its effects involves interactions with various molecular targets. The compound can undergo metabolic transformations, leading to the formation of active metabolites that interact with specific enzymes and receptors. These interactions can modulate biochemical pathways and result in various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-5-methylfuran: Similar structure but lacks the chlorine atom.
4,5-Dihydro-2-methylfuran: Another dihydrofuran derivative with a different substitution pattern.
Uniqueness
4-Chloro-5-methyl-2,3-dihydrofuran is unique due to the presence of both a chlorine atom and a methyl group on the furan ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Properties
CAS No. |
50596-94-6 |
|---|---|
Molecular Formula |
C5H7ClO |
Molecular Weight |
118.56 g/mol |
IUPAC Name |
4-chloro-5-methyl-2,3-dihydrofuran |
InChI |
InChI=1S/C5H7ClO/c1-4-5(6)2-3-7-4/h2-3H2,1H3 |
InChI Key |
KBGRXAQJYYVPFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCO1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


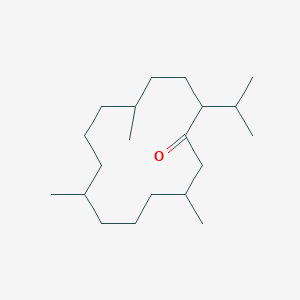
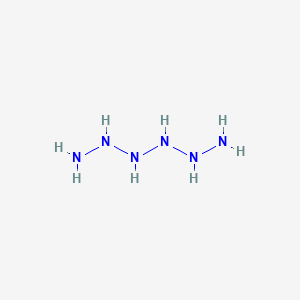
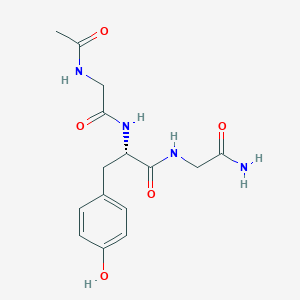
![2-[(3,8-Dibromophenanthridin-6-yl)amino]butan-1-ol](/img/structure/B14658922.png)
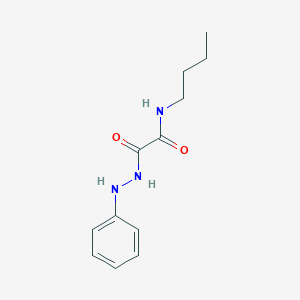
![1-[2-(4-Methylphenyl)ethyl]-3,4-dihydrophenanthrene](/img/structure/B14658933.png)
![2-(4-Nitrophenyl)octahydrocyclopenta[d][1,3]oxazine](/img/structure/B14658943.png)
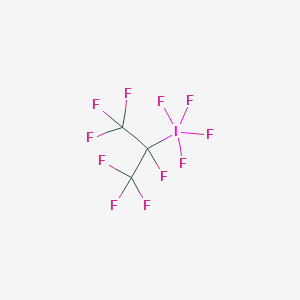

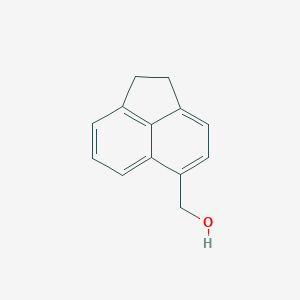

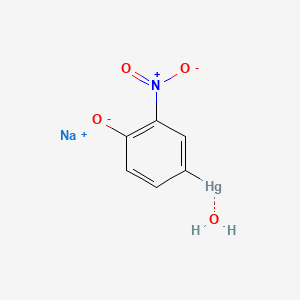
![Benzoic acid--[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol (1/1)](/img/structure/B14658974.png)

